molecular formula C12H11N3S B3080328 4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline CAS No. 1082850-88-1

4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Cat. No. B3080328
M. Wt: 229.3 g/mol
InChI Key: QNBXWJLRHIDISD-UHFFFAOYSA-N
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Patent
US08895313B2

Procedure details

Prepared as described in the Nitro Reduction section using 2-methyl-6-(4-nitrophenyl) imidazo[2,1-b][1,3]thiazole (0.10 g, 0.386 mmol) and tin (II) chloride dihydrate (0.69 g, 3.09 mmol) in EtOH (15 ml) to give a pale orange solid (66 mg, 75%) after work-up and flash chromatography (1:1 DCM/EtOAc).
Name
DCM EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
0.69 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]2=[N:7][C:8]([C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=3)=[CH:9][N:4]2[CH:3]=1.O.O.[Sn](Cl)Cl.C(Cl)Cl.CCOC(C)=O>CCO>[CH3:1][C:2]1[S:6][C:5]2=[N:7][C:8]([C:10]3[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=3)=[CH:9][N:4]2[CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
DCM EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCOC(=O)C
Step Two
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
CC1=CN2C(S1)=NC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]
Step Four
Name
Quantity
0.69 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
CC1=CN2C(S1)=NC(=C2)C2=CC=C(N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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